molecular formula C16H9F2N3O3 B2911353 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 1445759-66-9

2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2911353
CAS No.: 1445759-66-9
M. Wt: 329.263
InChI Key: HOSVXHBDYQYSNC-UHFFFAOYSA-N
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Description

2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide is an organic compound characterized by the presence of cyano, nitro, and fluoro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Amidation: The formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of 3-amino-4-fluorophenyl derivatives.

    Reduction of Cyano Group: Formation of 2-amino-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both nitro and cyano groups can influence biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The nitro and cyano groups are known to interact with biological targets, which can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The fluoro groups can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(4-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-cyano-3-(4-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide: Lacks the fluoro group on the phenyl ring, which can affect its chemical properties and interactions.

Uniqueness

The presence of both nitro and fluoro groups in 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide makes it unique compared to its analogs

Properties

IUPAC Name

2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O3/c17-12-2-4-13(5-3-12)20-16(22)11(9-19)7-10-1-6-14(18)15(8-10)21(23)24/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVXHBDYQYSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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